(rel)-AR234960

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

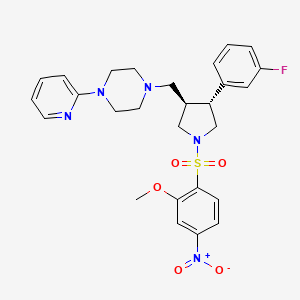

1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3/t21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCHIFEASZBBF-QPPBQGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C(C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2C[C@H]([C@@H](C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(rel)-AR234960: A Technical Guide to its Mechanism of Action as a MAS Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS. Its action elucidates a key signaling pathway involved in extracellular matrix remodeling, making it a significant research tool in the study of cardiac fibrosis and heart failure.

This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on intracellular signaling, target gene expression, and cellular function. The information is compiled from preclinical research and is intended for a scientific audience.

Core Mechanism of Action

This compound functions as a selective agonist at the MAS G protein-coupled receptor.[1] Upon binding, it initiates a downstream signaling cascade through the activation of the ERK1/2 pathway.[1] This leads to the upregulation of Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis.[1][2][3] Subsequently, CTGF induces the expression of several collagen subtype genes, including COL1A1, COL1A2, COL3A1, and COL4A1.[1] The culmination of this pathway is the promotion of collagen synthesis in cardiac fibroblasts, which contributes to the remodeling of the extracellular matrix.[1] This pro-fibrotic activity underscores the utility of this compound as a tool for investigating the mechanisms of heart failure.[1]

The specificity of this mechanism has been demonstrated through inhibition studies. The effects of this compound can be effectively blocked by the MAS inverse agonist AR244555 and by the MEK1 inhibitor PD98059, which acts downstream of the MAS receptor but upstream of ERK1/2.[1]

Quantitative Pharmacological Data

Currently, publicly available literature does not provide specific quantitative binding affinity data (such as Kd or Ki values) or potency metrics (like EC50) for this compound at the MAS receptor. The primary characterization has been qualitative and functional, focusing on its downstream effects at a working concentration.

Table 1: In Vitro Experimental Conditions

| Parameter | Value | Cell Types | Source |

| Concentration | 10 µM | HEK293-MAS cells, Adult Human Cardiac Fibroblasts (HCF) | [1] |

| Incubation Time | 12 hours | HEK293-MAS cells, Adult Human Cardiac Fibroblasts (HCF) | [1] |

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for its investigation are depicted below.

Caption: Signaling pathway of this compound.

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the MAS receptor (HEK293-MAS) or primary adult Human Cardiac Fibroblasts (HCF) are used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling. Subsequently, cells are treated with 10 µM this compound or vehicle control for the specified duration (e.g., 12 hours for gene expression studies). In inhibition experiments, cells are pre-incubated with the inhibitor (e.g., AR244555 or PD98059) before the addition of this compound.

Western Blot for ERK1/2 Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with specific primers for the target genes (CTGF, COL1A1, COL3A1, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Clinical Development Status

A search of clinical trial registries indicates that this compound is currently a preclinical research compound and has not entered human clinical trials. Its primary application is as a laboratory tool to investigate the physiological and pathophysiological roles of the MAS receptor.

References

(rel)-AR234960: A Selective MAS Receptor Agonist for Cardiovascular Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(rel)-AR234960 is a non-peptide, selective, and competitive agonist of the MAS receptor, a G protein-coupled receptor (GPCR) that is a key component of the protective arm of the renin-angiotensin system (RAS).[1] Activation of the MAS receptor by its endogenous ligand, Angiotensin-(1-7), generally counteracts the detrimental effects of the classical RAS pathway, exerting vasodilatory, anti-inflammatory, and anti-fibrotic actions.[2] this compound has emerged as a valuable pharmacological tool for elucidating the downstream signaling pathways of the MAS receptor and for investigating its potential therapeutic roles, particularly in the context of cardiovascular diseases such as heart failure.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Chemical Properties

The chemical structure of this compound is provided below.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data

The MAS receptor inverse agonist, AR244555, has been shown to have IC50 values of 186 nM and 348 nM in human and rat inositol (B14025) phosphatase (IP) Gq coupling assays, respectively.[3] This compound is frequently used to demonstrate the MAS receptor-specificity of the effects of this compound.

Table 1: Summary of In Vitro Cellular Effects of this compound

| Cell Line | Treatment | Observed Effect | Inhibitors |

| HEK293-MAS | 10 µM this compound for 12 hours | Increased ERK1/2 phosphorylation | AR244555, PD98059 |

| Increased CTGF, COL1A1, and COL4A1 gene expression | AR244555, PD98059 | ||

| Adult Human Cardiac Fibroblasts (HCF) | 10 µM this compound for 12 hours | Increased CTGF, COL1A2, and COL3A1 gene expression | AR244555, PD98059 |

Signaling Pathways

This compound activates the MAS receptor, leading to the stimulation of downstream signaling cascades. The most well-characterized pathway involves the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which in turn upregulates the expression of Connective Tissue Growth Factor (CTGF). CTGF then promotes the synthesis of collagen subtypes, contributing to extracellular matrix remodeling.[1]

Broader research into MAS receptor signaling suggests the involvement of other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the production of nitric oxide (NO), which contribute to the receptor's vasodilatory and protective effects.

Caption: Signaling pathway of this compound via the MAS-ERK1/2-CTGF axis.

Experimental Protocols

The following are detailed example protocols for the characterization of this compound.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the MAS receptor.

References

An In-Depth Technical Guide to the Activation of the G Protein-Coupled Receptor Mas by (rel)-AR234960

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the activation of the G protein-coupled receptor (GPCR) Mas by the selective and competitive agonist, (rel)-AR234960. The Mas receptor, a key component of the renin-angiotensin system (RAS), is a promising therapeutic target for cardiovascular and fibrotic diseases. This compound has been identified as a valuable tool for elucidating the downstream signaling pathways and physiological roles of Mas activation. This document details the known signaling cascades initiated by this compound, including the activation of the Gq/11 and Gi pathways, leading to downstream effects on the ERK1/2 MAP kinase cascade. Furthermore, this guide provides detailed experimental protocols for the characterization of this compound's pharmacological profile, including methods to determine its binding affinity and potency, and to analyze its effects on key signaling events.

Introduction to the Mas Receptor and this compound

The Mas receptor is a class A GPCR that plays a crucial role in counter-regulating the classical pressor and pro-hypertrophic actions of the angiotensin II type 1 receptor (AT1R). Activation of the Mas receptor is associated with vasodilatory, anti-proliferative, and anti-fibrotic effects, making it an attractive target for therapeutic intervention in a range of cardiovascular and renal diseases.

This compound is a non-peptide, small molecule agonist that selectively and competitively binds to the Mas receptor.[1] Its ability to activate the receptor provides a powerful means to investigate the downstream consequences of Mas signaling in various cellular contexts. Understanding the precise mechanisms by which this compound activates the Mas receptor is critical for the development of novel therapeutics targeting this protective axis of the RAS.

Quantitative Pharmacological Data

| Parameter | Description | Experimental Assay | Expected Outcome for an Agonist |

| Binding Affinity (Ki) | The inhibition constant, representing the affinity of this compound for the Mas receptor. | Radioligand Competition Binding Assay | A specific Ki value (typically in the nanomolar range) indicating high-affinity binding. |

| Functional Potency (EC50) for Gq/11 activation | The concentration of this compound that produces 50% of the maximal response in a Gq/11-mediated signaling assay. | Inositol (B14025) Monophosphate (IP1) Accumulation Assay | A specific EC50 value indicating the potency of the agonist to activate the Gq pathway. |

| Functional Potency (EC50) for Gi activation | The concentration of this compound that produces 50% of the maximal inhibition of adenylyl cyclase activity. | cAMP Accumulation Assay | A specific EC50 value indicating the potency of the agonist to activate the Gi pathway. |

| Functional Potency (EC50) for ERK1/2 Phosphorylation | The concentration of this compound that produces 50% of the maximal phosphorylation of ERK1/2. | Western Blotting or In-Cell Western Assay | A specific EC50 value indicating the potency of the agonist to activate the MAP kinase pathway. |

Signaling Pathways Activated by this compound

Activation of the Mas receptor by this compound initiates a cascade of intracellular signaling events. The primary pathways implicated are the Gq/11 and Gi pathways, which in turn modulate downstream effectors, most notably the ERK1/2 MAP kinase pathway.

Gq/11 Signaling Pathway

The Mas receptor is known to constitutively couple to Gq/11 proteins. Agonist binding by this compound is expected to further enhance this coupling, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gi Signaling Pathway

Evidence suggests that this compound can also induce Mas receptor coupling to Gi proteins. Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various downstream effects on cellular function.

ERK1/2 MAP Kinase Pathway

A key downstream consequence of Mas receptor activation by this compound is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation is a convergence point for both Gq/11 and Gi signaling pathways and can be mediated through various intermediates, including PKC and Ras/Raf. Activated ERK1/2 translocates to the nucleus to regulate gene expression, including that of connective tissue growth factor (CTGF) and various collagen subtypes.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize the interaction of this compound with the Mas receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human Mas receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radiolabeled Mas receptor antagonist (e.g., [³H]-A-779), and increasing concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled Mas antagonist).

-

-

Incubation:

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mat and place each filter into a scintillation vial with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable metabolite of IP3, as a readout for Gq/11 pathway activation.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed HEK293 cells stably expressing the Mas receptor into a 96-well plate and culture overnight.

-

-

Cell Stimulation:

-

Remove the culture medium and add stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of this compound.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[3]

-

-

Cell Lysis and Detection:

-

Plate Reading and Data Analysis:

-

Incubate the plate at room temperature for 1 hour.[3]

-

Read the plate on an HTRF-compatible plate reader.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[3]

-

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, indicating Gi pathway activation.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed HEK293 cells stably expressing the Mas receptor into a 96-well plate and culture overnight.

-

-

Cell Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[5]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).[5]

-

-

Data Analysis:

-

The amount of cAMP will be inversely proportional to the activity of the Gi-coupled receptor.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for inhibition.

-

ERK1/2 Phosphorylation Western Blot Assay

This assay is used to detect the phosphorylation of ERK1/2, a key downstream signaling event.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Seed HEK293 cells expressing the Mas receptor in culture plates.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.[6]

-

Stimulate the cells with various concentrations of this compound for a defined time course (e.g., 5, 10, 15, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Block the membrane with 5% BSA or non-fat milk in TBST.[6]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with a primary antibody for total ERK1/2 to normalize for protein loading.[6]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

-

Plot the fold change in p-ERK1/2 over baseline against the logarithm of the this compound concentration to determine the EC50.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the complex signaling and physiological functions of the Mas receptor. This guide provides a framework for the comprehensive characterization of its activity, from determining its fundamental pharmacological properties to dissecting its downstream signaling pathways. The provided experimental protocols offer a starting point for researchers to further explore the therapeutic potential of targeting the Mas receptor with novel agonists. A thorough understanding of the mechanisms of action of compounds like this compound is paramount for the successful development of new treatments for cardiovascular and fibrotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-AR234960 and the ERK1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS.[1][2] Emerging research has identified its significant role in the activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, a critical cascade in cellular processes such as proliferation, differentiation, and fibrosis. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on the ERK1/2 pathway, and detailed experimental protocols for studying these interactions. The primary focus is on the compound's impact on cardiac fibroblasts and its implications for cardiovascular research, particularly in the context of heart failure.

The this compound-MAS-ERK1/2-CTGF Signaling Axis

This compound exerts its biological effects by binding to the MAS receptor. This interaction initiates a downstream signaling cascade that prominently involves the activation of ERK1/2. The activated, phosphorylated ERK1/2 then translocates to the nucleus, where it modulates the expression of target genes. A key target in this pathway is the Connective Tissue Growth Factor (CTGF), a pro-fibrotic matricellular protein. The upregulation of CTGF leads to the increased expression and deposition of collagen subtypes, such as COL1A1 and COL3A1, in cardiac fibroblasts. This entire signaling cascade, from MAS receptor activation to collagen synthesis, is referred to as the MAS-ERK1/2-CTGF pathway.[1][2] This pathway has been implicated in the remodeling of the extracellular matrix, a process that can be detrimental in the context of heart failure.[1]

The specificity of this pathway has been demonstrated through the use of inhibitors. The effects of this compound can be effectively blocked by the MAS inverse agonist, AR244555, and by the MEK1 inhibitor, PD98059, which prevents the phosphorylation and activation of ERK1/2.[1]

Visualization of the Signaling Pathway

Quantitative Data Summary

| Compound | Target | Concentration | Cell Line | Treatment Time | Observed Effect |

| This compound | MAS Receptor | 10 µM | HEK293-MAS | 12 hours | Activation of ERK1/2 phosphorylation; induced expression of CTGF, COL1A1, and COL4A1.[1] |

| This compound | MAS Receptor | 10 µM | Human Cardiac Fibroblasts (HCF) | 12 hours | Induced expression of CTGF, COL1A2, and COL3A1.[1] |

| AR244555 | MAS Receptor (Inverse Agonist) | 10 µM | HEK293-MAS / HCF | Co-treatment with this compound | Blocked the effects of this compound.[1] |

| PD98059 | MEK1 | Not Specified | HEK293-MAS / HCF | Co-treatment with this compound | Blocked the effects of this compound.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and the ERK1/2 signaling pathway.

Cell Culture

-

HEK293-MAS Cells: Human Embryonic Kidney (HEK) 293 cells stably expressing the MAS receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Human Cardiac Fibroblasts (HCF): Primary human cardiac fibroblasts are cultured in Fibroblast Growth Medium (FGM) supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically serum-starved for 24 hours prior to treatment.

Western Blotting for ERK1/2 Phosphorylation

This protocol is for the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Cell Lysis: After treatment with this compound and/or inhibitors, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, Thr202/Tyr204).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To determine total ERK1/2 levels, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with a primary antibody for total ERK1/2, followed by the appropriate secondary antibody and detection.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for the quantification of CTGF and collagen mRNA levels.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

RT-qPCR: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers for CTGF, COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene.

Experimental Workflow Visualization

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MAS receptor and the downstream ERK1/2 signaling pathway. Its ability to induce a pro-fibrotic response in cardiac fibroblasts through the MAS-ERK1/2-CTGF axis highlights a potential mechanism contributing to cardiac fibrosis. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of targeting this pathway in cardiovascular diseases. Further studies are warranted to determine the precise quantitative pharmacology of this compound and to fully elucidate the downstream consequences of its activation of the ERK1/2 pathway in various cell types and disease models.

References

Technical Guide: Induction of Connective Tissue Growth Factor by (rel)-AR234960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the induction of Connective Tissue Growth Factor (CTGF) by the selective MAS receptor agonist, (rel)-AR234960. The information presented is collated from peer-reviewed research and is intended to provide a comprehensive understanding of the molecular mechanisms and experimental data supporting this biological process.

Executive Summary

This compound is a potent, non-peptide agonist of the G protein-coupled receptor MAS.[1][2] Activation of the MAS receptor by this compound initiates a downstream signaling cascade that results in the increased expression of Connective Tissue Growth Factor (CTGF), a critical mediator of extracellular matrix remodeling and fibrosis.[1][3] This induction has been demonstrated in both human embryonic kidney cells stably expressing the MAS receptor (HEK293-MAS) and in primary adult human cardiac fibroblasts (HCF).[1][2] The signaling pathway proceeds through the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The pro-fibrotic effects of MAS activation, mediated by CTGF, suggest that the MAS-CTGF-collagen pathway is a potential therapeutic target for pharmacological intervention in conditions such as heart failure.[1][2]

Data Presentation: Quantitative Analysis of CTGF Induction

The following tables summarize the quantitative data on the induction of CTGF mRNA and protein expression by this compound in different cell lines.

Table 1: Effect of this compound on CTGF mRNA Expression in HEK293-MAS Cells

| Treatment | Concentration | Duration | Fold Increase in CTGF mRNA (2-ΔΔCt) | Statistical Significance (p-value) |

| This compound | 10 µM | 12 hours | ~3.5-fold | p < 0.01 |

| This compound + AR244555 (MAS Inverse Agonist) | 10 µM each | 12 hours | Expression suppressed below basal level | p < 0.01 |

| This compound + PD98059 (MEK1 Inhibitor) | 10 µM each | 12 hours | Significant downregulation compared to agonist alone | Not specified |

Data extracted from Chatterjee et al., 2017.

Table 2: Effect of this compound on CTGF Protein Expression in HEK293-MAS Cells

| Treatment | Concentration | Duration | Fold Increase in CTGF Protein | Statistical Significance (p-value) |

| This compound | 10 µM | 12 hours | ~3.5-fold | p < 0.01 |

| This compound + AR244555 (MAS Inverse Agonist) | 10 µM each | 12 hours | Expression suppressed below basal level | p < 0.01 |

| This compound + PD98059 (MEK1 Inhibitor) | 10 µM each | 12 hours | Significant downregulation compared to agonist alone | Not specified |

Data extracted from Chatterjee et al., 2017.

Table 3: Effect of this compound on CTGF mRNA and Protein Expression in Human Cardiac Fibroblasts (HCF)

| Measurement | Treatment | Concentration | Duration | Fold Increase | Statistical Significance (p-value) |

| CTGF mRNA | This compound | 10 µM | 12 hours | Significant upregulation | p < 0.05 |

| CTGF Protein | This compound | 10 µM | 12 hours | Significant upregulation | p < 0.05 |

| CTGF mRNA | This compound + AR244555 | 10 µM each | 12 hours | Expression suppressed below basal level | p < 0.05 |

| CTGF Protein | This compound + AR244555 | 10 µM each | 12 hours | Expression suppressed below basal level | p < 0.05 |

| CTGF mRNA | This compound + PD98059 | 10 µM each | 12 hours | Significant downregulation | p < 0.05 |

| CTGF Protein | This compound + PD98059 | 10 µM each | 12 hours | Significant downregulation | p < 0.05 |

Data extracted from Chatterjee et al., 2017.

Signaling Pathway

The induction of CTGF by this compound is mediated by the MAS receptor and the downstream ERK1/2 signaling pathway.

Caption: Signaling pathway of this compound-induced CTGF expression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

HEK293-MAS Cells: Human Embryonic Kidney 293 cells stably expressing the MAS receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Human Cardiac Fibroblasts (HCF): Primary adult human cardiac fibroblasts were cultured in Fibroblast Growth Medium (FGM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

-

Treatment Protocol: For stimulation experiments, cells were serum-starved for 24 hours prior to treatment. This compound was added to the culture medium at a final concentration of 10 µM for 12 hours. For inhibition studies, the MAS inverse agonist AR244555 (10 µM) or the MEK1 inhibitor PD98059 (10 µM) were added 30 minutes prior to the addition of this compound.

RNA Interference

-

siRNA Transfection: To knock down CTGF expression, HEK293-MAS or HCF cells were transiently transfected with CTGF-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.[1] Transfection was typically carried out for 24-48 hours before agonist treatment.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA was isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR was performed using a SYBR Green-based qPCR master mix on a thermal cycler. The thermal cycling conditions typically consisted of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative expression of the CTGF gene was calculated using the 2-ΔΔCt method, with GAPDH used as the endogenous control for normalization.[1][4]

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CTGF (or phospho-ERK1/2 and total ERK1/2) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the expression of the target protein was normalized to a loading control such as GAPDH or total ERK1/2.[1][4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effect of this compound on CTGF expression.

Caption: General experimental workflow for studying CTGF induction.

Conclusion

The selective MAS receptor agonist this compound induces the expression of CTGF in cardiac fibroblasts and other cell types through the activation of the ERK1/2 signaling pathway.[1][3] This induction is dose- and time-dependent and can be attenuated by specific inhibitors of the MAS receptor and MEK1. The data strongly support a role for the MAS-ERK1/2-CTGF axis in the regulation of extracellular matrix remodeling. These findings have significant implications for the development of therapeutic strategies targeting cardiac fibrosis and other fibrotic diseases.

References

- 1. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

The Pro-Fibrotic Effects of (rel)-AR234960: A Technical Overview of its Impact on Collagen Synthesis

For Researchers, Scientists, and Drug Development Professionals

(rel)-AR234960, a selective and competitive agonist for the G protein-coupled receptor MAS, has been identified as a potent inducer of collagen synthesis, playing a significant role in extracellular matrix remodeling. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its downstream signaling and quantifiable effects on collagen gene expression, particularly in the context of cardiac fibrosis.

Core Mechanism of Action

This compound initiates its biological effects by binding to and activating the MAS receptor.[1] This activation triggers a downstream signaling cascade that ultimately leads to increased collagen production. The key pathway involves the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), which in turn induces the expression of Connective Tissue Growth Factor (CTGF).[1][2][3][4][5][6] CTGF is a critical mediator, as it directly promotes the transcription of various collagen subtype genes, including COL1A1, COL1A2, COL3A1, and COL4A1.[1][2][3] This MAS-ERK1/2-CTGF pathway has been demonstrated to be the central mechanism through which this compound exerts its pro-fibrotic effects in cardiac fibroblasts.[1]

The specificity of this pathway has been confirmed through inhibition studies. The effects of this compound on collagen synthesis can be effectively blocked by the MAS inverse agonist AR244555 and by the MEK1 inhibitor PD98059, which prevents ERK1/2 phosphorylation.[1][2][3][4][5][6][7] Furthermore, siRNA-mediated knockdown of CTGF has been shown to disrupt the upregulation of collagen genes induced by this compound, solidifying the essential role of CTGF in this process.[2][3][7]

Quantitative Effects on Gene Expression

The administration of this compound leads to significant upregulation of both CTGF and various collagen genes in a time- and dose-dependent manner. The following tables summarize the quantitative data from key in vitro experiments.

| Cell Line | Treatment | Target Gene | Fold Increase (mRNA) | Reference |

| HEK293-MAS | 10 µM this compound (12h) | CTGF | Significant Upregulation | [1][3] |

| HEK293-MAS | 10 µM this compound (12h) | COL1A1 | Significant Upregulation | [1][3] |

| HEK293-MAS | 10 µM this compound (12h) | COL4A1 | Significant Upregulation | [1][3] |

| Human Cardiac Fibroblasts (HCF) | 10 µM this compound (12h) | CTGF | Significant Upregulation | [1][3] |

| Human Cardiac Fibroblasts (HCF) | 10 µM this compound (12h) | COL1A2 | Significant Upregulation | [1] |

| Human Cardiac Fibroblasts (HCF) | 10 µM this compound (12h) | COL3A1 | Significant Upregulation | [1] |

Table 1: Upregulation of CTGF and Collagen Gene Expression by this compound.

| Condition | Target Gene | Result | Reference |

| This compound + AR244555 (MAS inverse agonist) | CTGF, COL1A2, COL3A1 | Expression completely blocked/significantly reduced | [1][2][3] |

| This compound + PD98059 (MEK1 inhibitor) | CTGF, COL1A2, COL3A1 | Expression completely blocked/significantly reduced | [1][2][3] |

| This compound in CTGF siRNA-transfected cells | COL1A1, COL1A2, COL4A1 | Upregulation significantly down-regulated | [2][8] |

Table 2: Inhibition of this compound-induced Gene Expression.

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and a typical experimental workflow to assess its effects are illustrated below.

Caption: this compound signaling pathway leading to collagen synthesis.

Caption: Workflow for in vitro analysis of this compound effects.

Detailed Experimental Protocols

The following methodologies are based on the experimental designs used to elucidate the effects of this compound on collagen synthesis.[2][3]

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the MAS receptor (HEK293-MAS) and primary adult Human Cardiac Fibroblasts (HCF) are typically used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293, specialized fibroblast medium for HCF) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to reduce basal signaling. Subsequently, cells are treated with this compound at a working concentration, commonly 10 µM, for a specified duration, such as 12 hours.[1] For inhibition studies, cells are pre-incubated with inhibitors (e.g., 10 µM AR244555 or PD98059) for a short period (e.g., 30-60 minutes) before the addition of this compound.

Gene Expression Analysis (Real-Time Quantitative PCR)

-

RNA Isolation: Total RNA is extracted from cultured cells using a standard method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.

-

RT-qPCR: The relative expression levels of target genes (e.g., CTGF, COL1A1, COL1A2, COL3A1, COL4A1) are quantified using a real-time PCR system with SYBR Green or probe-based chemistry. Gene expression is normalized to a stable housekeeping gene, such as GAPDH. The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression relative to the control group.[3][9]

Protein Analysis (Western Blotting)

-

Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, CTGF, GAPDH). Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[2][3]

siRNA-Mediated Gene Knockdown

-

Transfection: To confirm the role of CTGF, cells are transiently transfected with small interfering RNA (siRNA) specifically targeting CTGF or with a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).[3][8]

-

Post-Transfection Treatment: After a recovery period (e.g., 24-48 hours) to allow for target gene knockdown, the cells are treated with this compound as described above.

-

Analysis: The effectiveness of the knockdown and the subsequent effect on collagen gene expression are assessed by RT-qPCR and Western blotting.[3][8]

Conclusion

This compound is a well-characterized agonist of the MAS receptor that robustly stimulates collagen synthesis in vitro. Its pro-fibrotic activity is mediated through the canonical MAS-ERK1/2-CTGF signaling pathway. The quantitative data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of targeting this pathway in fibrotic diseases, particularly in the context of heart failure. Researchers in drug development should consider the implications of MAS receptor activation and the potential for pharmacological intervention by blocking the MAS-CTGF-collagen axis.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - CTGF regulates collagen in HEK293-MAS cells treated with MAS agonist (AR234960). - Public Library of Science - Figshare [plos.figshare.com]

- 9. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

The Pro-Fibrotic Role of (rel)-AR234960 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-AR234960, a selective agonist for the G protein-coupled receptor MAS, has emerged as a significant modulator of extracellular matrix (ECM) dynamics. Contrary to the generally accepted anti-fibrotic role of the MAS receptor, this compound promotes collagen synthesis in cardiac fibroblasts, thereby aggravating ECM remodeling.[1] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on the ECM. The information presented herein is intended to support further research and drug development efforts targeting fibrotic diseases.

Introduction: The MAS Receptor and the Paradox of this compound

The MAS receptor is a component of the renin-angiotensin system (RAS) and is traditionally associated with cardioprotective and anti-fibrotic effects.[2] Activation of the MAS receptor by its endogenous ligand, Angiotensin-(1-7), typically counteracts the pro-fibrotic and hypertrophic effects of Angiotensin II.[2] However, the synthetic agonist this compound exhibits a paradoxical, pro-fibrotic activity.[3][4] This compound has been shown to induce the expression of key fibrotic mediators, leading to increased collagen deposition.[3][4] Understanding the specific signaling cascade initiated by this compound is crucial for elucidating its unique role in ECM remodeling and for the development of targeted therapies.

Mechanism of Action: The MAS-ERK1/2-CTGF-Collagen Axis

This compound exerts its pro-fibrotic effects through a distinct signaling pathway in cardiac fibroblasts.[3] Upon binding to the MAS receptor, this compound triggers the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][5] This activation of ERK1/2 is a critical upstream event that leads to the increased expression of Connective Tissue Growth Factor (CTGF), a potent pro-fibrotic cytokine.[3][5] CTGF, in turn, stimulates the transcription and subsequent synthesis of various collagen subtypes, key structural components of the extracellular matrix.[4][6] This signaling cascade, termed the MAS-ERK1/2-CTGF-Collagen axis, represents the primary mechanism by which this compound promotes ECM remodeling and fibrosis.[3][4]

References

- 1. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - CTGF regulates collagen in HEK293-MAS cells treated with MAS agonist (AR234960). - Public Library of Science - Figshare [plos.figshare.com]

Investigating the Pro-fibrotic Effects of (rel)-AR234960 in Cardiac Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of the non-peptide MAS agonist, (rel)-AR234960, in promoting cardiac fibrosis. The document outlines the signaling pathways involved, presents key experimental data, and offers detailed protocols for replicating and expanding upon these findings.

Introduction to this compound and Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a hallmark of many cardiovascular diseases, leading to ventricular stiffening and dysfunction.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of cardiac function, with components that can either promote or protect against fibrosis.[2][3] One such component is the G protein-coupled receptor, MAS, which has been a subject of controversy regarding its beneficial or deleterious effects on the heart.[2][3]

This guide focuses on this compound, a synthetic agonist of the MAS receptor. Recent research has shed light on its pro-fibrotic activities, demonstrating a clear mechanistic pathway from receptor activation to collagen gene expression. Understanding this pathway is crucial for researchers investigating anti-fibrotic therapies and for drug development professionals evaluating targets within the RAAS.

The Pro-fibrotic Signaling Pathway of this compound

This compound initiates a signaling cascade within cardiac fibroblasts that culminates in the upregulation of collagen synthesis. The key steps in this pathway have been elucidated through in vitro studies using human cardiac fibroblasts and HEK293 cells engineered to express the MAS receptor.[2][3][4]

The signaling cascade is as follows:

-

This compound activates the MAS receptor: As a MAS agonist, this compound binds to and activates the MAS receptor on the surface of cardiac fibroblasts.[2][3]

-

Activation of the ERK1/2 signaling pathway: Upon receptor activation, a downstream signaling cascade is initiated, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are members of the mitogen-activated protein kinase (MAPK) family.[2][3]

-

Upregulation of Connective Tissue Growth Factor (CTGF): Activated ERK1/2 promotes the transcription and translation of Connective Tissue Growth Factor (CTGF), a key matricellular protein involved in tissue remodeling and fibrosis.[2][5]

-

Induction of Collagen Gene Expression: CTGF, in turn, stimulates the expression of genes encoding for collagen subtypes, particularly COL1A2 and COL3A1, leading to increased collagen protein synthesis and deposition.[2][6]

This pathway highlights a direct link between MAS receptor activation by this compound and the fibrotic response in cardiac cells.

Quantitative Data Summary

The pro-fibrotic effects of this compound have been quantified through various in vitro experiments. The following tables summarize the key findings from studies using HEK293-MAS cells and human cardiac fibroblasts (HCF).

Table 1: Effect of this compound on CTGF and Collagen Gene Expression in HEK293-MAS Cells

| Treatment | Target Gene | Fold Increase in mRNA Expression (vs. Control) |

| This compound (10µM) | CTGF | ~3.5 |

| This compound (10µM) | COL1A1 | ~2.5 |

| This compound (10µM) | COL1A2 | ~3.0 |

| This compound (10µM) | COL4A1 | ~2.0 |

Data synthesized from Chatterjee et al. (2017).[2]

Table 2: Effect of this compound and Inhibitors on CTGF and Collagen Gene Expression in Human Cardiac Fibroblasts (HCF)

| Treatment | Target Gene | Fold Increase in mRNA Expression (vs. Control) |

| This compound (10µM) | CTGF | ~3.0 |

| This compound (10µM) + AR244555 (10µM) | CTGF | ~0.5 (Inhibition) |

| This compound (10µM) + PD98059 (10µM) | CTGF | ~1.0 (Inhibition) |

| This compound (10µM) | COL1A2 | ~2.5 |

| This compound (10µM) | COL3A1 | ~2.0 |

| This compound (10µM) + AR244555 (10µM) | COL1A2 | ~0.8 (Inhibition) |

| This compound (10µM) + AR244555 (10µM) | COL3A1 | ~0.7 (Inhibition) |

| This compound (10µM) + PD98059 (10µM) | COL1A2 | ~1.2 (Inhibition) |

| This compound (10µM) + PD98059 (10µM) | COL3A1 | ~1.1 (Inhibition) |

Data synthesized from Chatterjee et al. (2017). AR244555 is a MAS inverse agonist, and PD98059 is a MEK1 inhibitor.[2][6]

Table 3: Effect of CTGF Knockdown on this compound-induced Collagen Expression in HCF

| Treatment Condition | Target Gene | Fold Increase in mRNA Expression (vs. Control siRNA) |

| This compound (10µM) in CTGF siRNA cells | COL1A1 | Significant Decrease |

| This compound (10µM) in CTGF siRNA cells | COL1A2 | Significant Decrease |

| This compound (10µM) in CTGF siRNA cells | COL4A1 | Significant Decrease |

Data synthesized from Chatterjee et al. (2017). This demonstrates that CTGF is essential for the pro-fibrotic effects of AR234960.[2][7]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in investigating the effects of this compound on cardiac fibrosis.

Cell Culture and Treatment

-

Cell Lines:

-

Primary Human Cardiac Fibroblasts (HCF)

-

HEK293 cells stably expressing the MAS receptor (HEK293-MAS)

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

-

Grow cells to 70-80% confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM.

-

Treat cells with this compound (10µM), MAS inverse agonist AR244555 (10µM), or MEK1 inhibitor PD98059 (10µM) for the desired time period (e.g., 24 hours for gene expression studies).

-

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the culture plate using a TRIzol-based reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

RT-qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., CTGF, COL1A2, COL3A1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

-

Western Blotting

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CTGF, phospho-ERK1/2, total ERK1/2, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

-

siRNA-mediated Gene Knockdown

-

Transfection:

-

Seed cells to be 50-60% confluent at the time of transfection.

-

Transfect cells with siRNA targeting CTGF or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

-

-

Post-transfection:

-

Incubate the cells for 48-72 hours to allow for gene knockdown.

-

Verify knockdown efficiency by RT-qPCR and/or Western blotting.

-

Proceed with this compound treatment and subsequent analysis of collagen gene expression as described above.

-

Conclusion

The evidence strongly indicates that this compound promotes a pro-fibrotic response in human cardiac fibroblasts through the activation of the MAS receptor and the subsequent upregulation of the ERK1/2-CTGF-collagen signaling axis.[2][4] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate this pathway and its implications for cardiac disease. The specific and essential role of CTGF in mediating the fibrotic effects of this compound suggests that targeting the MAS-CTGF-collagen pathway could be a viable strategy for the development of novel anti-fibrotic therapies for heart failure.[2][4][8]

References

- 1. Cardiac fibrosis: new insights into the pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 7. Item - CTGF regulates collagen in HEK293-MAS cells treated with MAS agonist (AR234960). - Public Library of Science - Figshare [plos.figshare.com]

- 8. [PDF] Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | Semantic Scholar [semanticscholar.org]

(rel)-AR234960: A Technical Guide for Heart Failure Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS. In the context of cardiac health, the activation of the MAS receptor by this compound has been shown to initiate a signaling cascade that culminates in the upregulation of fibrotic markers. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in heart failure research models, with a focus on experimental protocols and quantitative data. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of cardiac fibrosis and heart failure.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the MAS receptor. This activation triggers a downstream signaling pathway involving the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The phosphorylation of ERK1/2 is a critical step that leads to the increased expression of Connective Tissue Growth Factor (CTGF). CTGF, in turn, promotes the synthesis of various collagen subtypes, including COL1A1, COL1A2, COL3A1, and COL4A1. This increase in collagen production contributes to the remodeling of the extracellular matrix, a process that can exacerbate cardiac fibrosis.[1]

The signaling cascade can be summarized as follows:

This compound → MAS Receptor Activation → ERK1/2 Phosphorylation → Increased CTGF Expression → Increased Collagen Synthesis → Extracellular Matrix Remodeling

The effects of this compound can be effectively blocked by the MAS inverse agonist AR244555 and the MEK1 inhibitor PD98059, which targets the upstream kinase of ERK1/2.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in cardiac fibroblasts.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in in-vitro studies.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Concentration | 10 µM | HEK293-MAS cells, Human Cardiac Fibroblasts (HCF) | Treatment for 12 hours to induce CTGF and collagen gene expression. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cardiac fibroblast models.

Human Cardiac Fibroblast (HCF) Culture

A detailed protocol for culturing primary human cardiac fibroblasts is essential for in-vitro studies.

Materials:

-

Human Cardiac Fibroblasts (HCFs)

-

Fibroblast Growth Medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Thawing and Plating:

-

Rapidly thaw cryopreserved HCFs in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing pre-warmed fibroblast growth medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh growth medium and plate onto a culture flask.

-

-

Cell Maintenance:

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Subculturing:

Experimental Workflow for this compound Treatment

Caption: General experimental workflow for in-vitro studies with this compound.

Western Blot for ERK1/2 Phosphorylation and CTGF Expression

Protocol:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, or CTGF.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ.[4][5][6]

Real-Time Quantitative PCR (RT-qPCR) for Collagen and CTGF Gene Expression

Protocol:

-

RNA Extraction: After treatment, extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., COL1A1, COL3A1, CTGF) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Heart Failure Research Models

Currently, there is a lack of published in-vivo studies utilizing this compound in animal models of heart failure. The available research primarily focuses on its effects in in-vitro models using cardiac fibroblasts. Therefore, the application and effects of this compound in a whole-organism context of heart failure remain to be elucidated.

Future research should aim to investigate the in-vivo efficacy and safety of this compound in established animal models of heart failure, such as those induced by transverse aortic constriction (TAC) or myocardial infarction. Such studies would be crucial for understanding its potential as a therapeutic agent or a research tool in the broader context of cardiac disease.

Conclusion

This compound is a valuable research tool for investigating the role of the MAS receptor and its downstream signaling pathways in the context of cardiac fibrosis. Its ability to induce a fibrotic response in cardiac fibroblasts makes it a useful compound for in-vitro studies aimed at understanding the molecular mechanisms of heart failure. However, the current body of knowledge is limited by the absence of in-vivo data and comprehensive dose-response studies. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential relevance in preclinical models of heart failure. This technical guide provides a foundational understanding for researchers to design and execute experiments using this compound, while also highlighting the areas where further investigation is critically needed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HCF Culture Protocol [sigmaaldrich.com]

- 3. HCF Culture Protocol [sigmaaldrich.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTGF antibody (25474-1-AP) | Proteintech [ptglab.com]

- 6. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

Unraveling the Cellular Interactions of (rel)-AR234960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of (rel)-AR234960, a selective and competitive agonist of the G protein-coupled receptor MAS. The information presented herein is intended to support further research and drug development efforts centered on this compound and its associated signaling pathways.

Primary Cellular Target: MAS Receptor

The principal cellular target of this compound is the MAS receptor , a G protein-coupled receptor.[1] this compound functions as a selective and competitive agonist, meaning it binds to the MAS receptor and elicits a biological response.

Mechanism of Action: The MAS/ERK/CTGF Signaling Cascade

This compound-induced activation of the MAS receptor initiates a downstream signaling cascade primarily involved in extracellular matrix remodeling. This pathway is particularly relevant in the context of cardiac fibroblasts and has been implicated in heart failure.[1][2][3]

The key steps in this signaling pathway are:

-

This compound binds to the MAS receptor.

-

Activation of ERK1/2: This binding event triggers the phosphorylation and activation of the downstream kinases, ERK1 and ERK2 (Extracellular signal-regulated kinases 1/2).[1][4]

-

Induction of CTGF Expression: Activated ERK1/2 subsequently leads to the increased expression of Connective Tissue Growth Factor (CTGF).[1][2][3]

-

Upregulation of Collagen Genes: CTGF then promotes the transcription of collagen genes, including COL1A1, COL1A2, COL3A1, and COL4A1.[1]

-

Collagen Synthesis: The upregulation of collagen gene expression results in increased synthesis and deposition of collagen, a key component of the extracellular matrix.[1]

This signaling cascade can be effectively blocked by the MAS inverse agonist AR244555 and the MEK1 inhibitor PD98059, which prevents the phosphorylation of ERK1/2.[1]

Quantitative Data

The following table summarizes the key quantitative data related to the experimental validation of this compound's activity.

| Compound | Target | Cell Line | Concentration | Duration | Observed Effect | Reference |

| This compound | MAS Receptor | HEK293-MAS | 10 µM | 12 h | Activation of ERK1/2 phosphorylation; induced expression of CTGF, COL1A1, and COL4A1. | [1] |

| This compound | MAS Receptor | Human Cardiac Fibroblasts (HCF) | 10 µM | 12 h | Induced expression of CTGF, COL1A2, and COL3A1. | [1] |

| AR244555 | MAS Receptor | Human Cardiac Fibroblasts (HCF) | 10 µM | - | Blocked the effects of this compound. | [1][4] |

| PD98059 | MEK1 | Human Cardiac Fibroblasts (HCF) | - | - | Blocked the effects of this compound. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the cellular targets and mechanism of action of this compound are outlined below.

Cell Culture and Treatment

-

Cell Lines:

-

HEK293 cells stably expressing the human MAS receptor (HEK293-MAS).

-

Adult Human Cardiac Fibroblasts (HCF).

-

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Treatment:

Gene Expression Analysis (Real-Time PCR)

-

RNA Isolation: Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR was performed using gene-specific primers for CTGF, COL1A1, COL1A2, COL3A1, COL4A1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.

Protein Analysis (Western Blotting)

-

Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, CTGF, and a loading control (e.g., GAPDH).

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Interference (siRNA)

-

Transfection: To confirm the role of CTGF in mediating the effects of this compound, Human Cardiac Fibroblasts were transiently transfected with either a control siRNA or a CTGF-specific siRNA using a suitable transfection reagent.[4]

-

Treatment and Analysis: Following transfection, the cells were treated with this compound, and the expression of collagen genes was analyzed by Real-Time PCR to determine if the knockdown of CTGF abrogated the pro-fibrotic effects.[4][5]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for analyzing cellular response.

Caption: Inhibition points in the this compound signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 5. Item - CTGF regulates collagen in HEK293-MAS cells treated with MAS agonist (AR234960). - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide on the Downstream Signaling Targets of (rel)-AR234960

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS. Activation of the MAS receptor by this compound initiates a downstream signaling cascade primarily implicated in cardiac fibrosis. This technical guide delineates the core signaling pathway, provides quantitative data on the molecular targets, and details the experimental protocols used to elucidate these mechanisms. The primary pathway involves the activation of the MAS receptor, leading to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). This, in turn, induces the expression of Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis. CTGF subsequently upregulates the transcription of various collagen subtype genes, contributing to extracellular matrix remodeling. This guide serves as a comprehensive resource for researchers investigating MAS receptor signaling and its role in cardiovascular disease.

Core Signaling Pathway